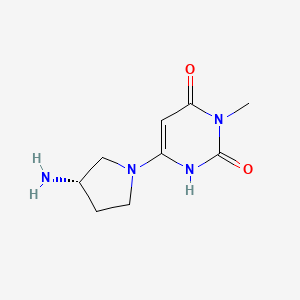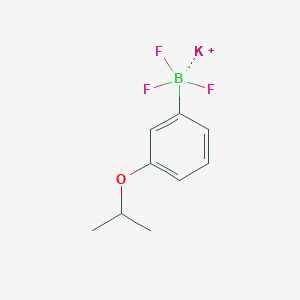![molecular formula C9H16ClNO2 B13474622 Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride](/img/structure/B13474622.png)
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride is a bicyclic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a pyrrole ring fused with a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride typically involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran. This reaction is catalyzed by iron (III) chloride in water, yielding N-substituted pyrroles under mild conditions . Another method involves the use of primary diols and amines, catalyzed by a stable manganese complex, which avoids the formation of unwanted by-products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques, often in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride, manganese complexes, copper catalysts, and palladium catalysts. Reaction conditions typically involve mild temperatures and the use of solvents like water or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include N-substituted pyrroles, pyrrole-2-carbaldehydes, and various reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, as an antagonist of retinol-binding protein 4, it impedes the ocular uptake of serum all-trans retinol, reducing cytotoxic bisretinoid formation in the retinal pigment epithelium . This mechanism is particularly relevant in the treatment of age-related macular degeneration and Stargardt disease.
Comparación Con Compuestos Similares
Similar Compounds
Octahydrocyclopenta[c]pyrrole: This compound shares a similar bicyclic structure but lacks the carboxylate and hydrochloride groups.
Pyrrole-2-carbaldehyde: A simpler pyrrole derivative that undergoes similar oxidation reactions.
N-substituted pyrroles: These compounds have various substituents on the nitrogen atom, leading to diverse chemical properties and applications.
Uniqueness
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride is unique due to its specific structure, which combines a pyrrole ring with a cyclopentane ring and a carboxylate group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C9H16ClNO2 |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-3-2-6-4-10-5-8(6)7;/h6-8,10H,2-5H2,1H3;1H |
Clave InChI |
XEFZNACMVMEZEH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC2C1CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13474539.png)
![tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate](/img/structure/B13474545.png)
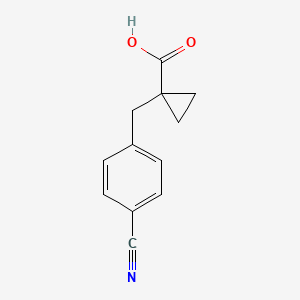
![1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride](/img/structure/B13474555.png)
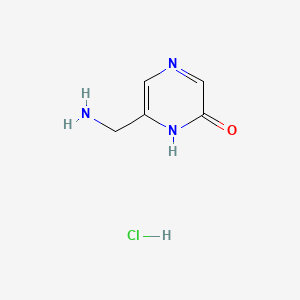
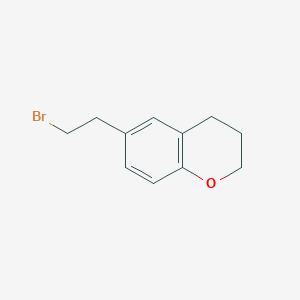
![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)
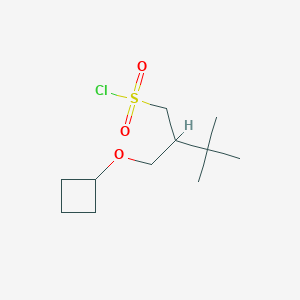
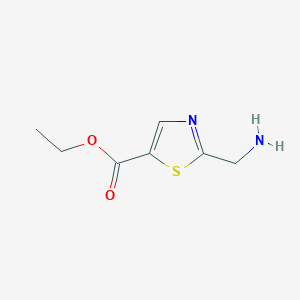
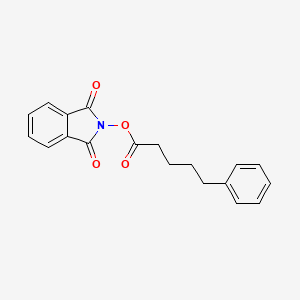
methanone](/img/structure/B13474593.png)

